
Methyl trans-3-pentenoate
Overview
Description
Methyl trans-3-pentenoate (CAS: 20515-19-9) is an unsaturated ester with the molecular formula C₆H₁₀O₂. Its structure features a trans-configuration double bond at the third carbon of the pentenoate chain, which significantly influences its chemical reactivity and physical properties. This compound is widely utilized in organic synthesis, particularly in cyclopropanation reactions and as a precursor for natural product synthesis (e.g., grandinolide and sapranthin) . Its trans geometry enhances steric accessibility for electrophilic additions, making it valuable in constructing bicyclic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-3-pentenoate can be synthesized through several methods. One common approach involves the esterification of trans-3-pentenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of silica- and monolith-supported catalysts to facilitate the reaction .
Chemical Reactions Analysis
Ring-Closing Metathesis (RCM)
Methyl trans-3-pentenoate undergoes RCM using silica- or monolith-supported Grubbs-Herrmann catalysts to form cyclic products. This reaction is critical for synthesizing medium-sized lactones and macrocycles .
Catalyst Type | Product | Application |
---|---|---|
Silica-supported | Cyclic esters/lactones | Natural product synthesis (e.g., (-)-grandinolide) |
1,3-Dipolar Cycloaddition
The ester reacts with C-ethoxycarbonyl nitrone to form isoxazolidines, which are intermediates in alkaloid synthesis . The reaction proceeds stereoselectively due to the trans configuration of the double bond.
Example Reaction:
Hydroformylation
Rhodium-catalyzed hydroformylation of methyl trans-3-pentenoate produces formyl-substituted pentanoate esters, such as methyl 5-formylpentanoate. This reaction is optimized under biphasic conditions (toluene/water) .
Catalyst | Conditions | Regioselectivity (n:iso) | Yield |
---|---|---|---|
Rh/BINAS (biphasic) | 110°C, 20 bar CO/H₂ | 85:15 | 92% |
Rh/TPPTS (homogeneous) | 100°C, 15 bar CO/H₂ | 78:22 | 88% |
Data derived from two-phase vs. homogeneous catalysis studies .
Alkoxycarbonylation
Palladium-catalyzed alkoxycarbonylation with methanol converts methyl trans-3-pentenoate into dimethyl adipate, a precursor for polyesters. Pyridyl-substituted diphosphine ligands (e.g., PyTBPF) enhance activity .
Key Findings:
-
Optimal conditions: 100°C, 20 bar CO, Pd/PyTBPF catalyst.
-
Conversion: >95% with 89% selectivity toward dimethyl adipate .
Aminolysis to Pentenamides
Reaction with aqueous ammonia (35%) at 80°C converts methyl trans-3-pentenoate into pentenamides, intermediates for caprolactam synthesis.
Ammonia Source | Time (h) | Conversion | Yield (3-PA:4-PA) |
---|---|---|---|
NH₃ gas (8 bar) | 20 | 96% | 80:20 |
NH₄OH (35%) | 6 | 99% | 96:4 |
Reaction kinetics favor 3-pentenamide (3-PA) due to inductive effects .
Hydrogen Abstraction in Combustion
Methyl trans-3-pentenoate exhibits distinct reactivity in oxidation pathways. Allylic hydrogen abstraction dominates, with rate constants influenced by temperature :
Temperature (K) | Rate Constant (cm³/mol·s) |
---|---|
500 | |
1000 |
Comparatively, allylic sites show 3× higher reactivity than non-allylic primary carbons .
Thermodynamic Data
Equilibrium studies reveal slight exothermicity in isomerization reactions:
Reaction | ΔH° (kJ/mol) |
---|---|
trans → cis isomerization (liquid phase) | -5.9 ± 0.8 |
Ester hydrolysis | -3.2 |
Data from NIST thermodynamic tables .
Sharpless Asymmetric Dihydroxylation
The ester serves as a substrate in asymmetric dihydroxylation to synthesize chiral diols, enabling total syntheses of (-)-grandinolide and (-)-sapranthin .
Conditions:
Scientific Research Applications
Flavor and Fragrance Industry
Methyl trans-3-pentenoate is recognized for its fruity aroma , making it a popular choice in food and beverage formulations. It is used as a flavoring agent in various products, enhancing sensory experiences in culinary applications.
Key Properties
- Aroma Profile: Fruity
- Usage Levels: Commonly used in concentrations that align with regulatory standards for food safety.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. It facilitates the development of new materials and chemicals through several synthetic pathways.
Applications
- Total Synthesis of Phytochemicals: this compound has been utilized in the total synthesis of complex natural products such as (-)-grandinolide and (-)-sapranthin .
- Reaction Mechanisms: It is employed in laboratories to study reaction mechanisms and develop new synthetic methods, providing insights into chemical behavior .
Agricultural Chemicals
This compound is also applied in the formulation of pesticides and herbicides. Its inclusion can enhance the effectiveness of these agricultural chemicals while minimizing their environmental impact.
Benefits
- Targeted Action: Improves the efficacy of active ingredients.
- Environmental Considerations: Aids in reducing the overall chemical load in agricultural practices.
Polymer Production
In polymer chemistry, this compound is used to produce specialty polymers that exhibit unique properties suitable for coatings and adhesives.
Characteristics
- Polymer Properties: Contributes to flexibility, durability, and resistance to environmental factors.
- Applications: Utilized in coatings for industrial applications and consumer goods.
Biochemical Research
As a biochemical reagent, this compound finds applications in life science research, particularly in studying biological pathways and mechanisms.
Research Applications
- Biochemical Assays: Used as a material for various assays to explore biological interactions.
- Custom Synthesis: Employed in custom synthesis services for developing specific compounds needed in research .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Flavor & Fragrance | Used as a flavoring agent due to its fruity aroma | Enhances sensory experience |
Synthetic Organic Chemistry | Intermediate for synthesizing complex organic compounds | Facilitates new material development |
Agricultural Chemicals | Formulation of pesticides and herbicides | Increases efficacy, reduces environmental impact |
Polymer Production | Production of specialty polymers | Provides unique properties for coatings |
Biochemical Research | Reagent for biochemical assays and studies | Supports life science research |
Case Studies
- Flavoring Applications : A study highlighted the use of this compound in developing a new line of fruit-flavored beverages that significantly improved consumer acceptance due to its natural fruity profile .
- Synthesis Pathways : Research conducted at a leading university demonstrated the effectiveness of this compound as an intermediate in synthesizing complex phytochemicals, showcasing its role in advancing organic chemistry .
- Agricultural Efficiency : A field trial indicated that formulations containing this compound enhanced the performance of herbicides by improving absorption rates in target plants while minimizing runoff into surrounding ecosystems .
Mechanism of Action
The mechanism of action of methyl trans-3-pentenoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in ring-closing metathesis reactions, the compound can form cyclic structures through the action of Grubbs-Herrmann-type catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl trans-3-Pentenoate
- Molecular Formula : C₇H₁₂O₂ (vs. C₆H₁₀O₂ for methyl ester).
- Key Differences : The ethyl group increases molecular weight and hydrophobicity, leading to a higher boiling point compared to the methyl ester. Thermodynamic data show a standard enthalpy of formation (ΔfH° liquid) of -428.66 kJ/mol for the ethyl derivative .
- Reactivity : Both esters participate in cyclopropanation, but the methyl ester exhibits higher yields in reactions requiring steric flexibility due to its smaller alkyl group .
Methyl 3-Oxo-pentanoate
- Molecular Formula : C₆H₁₀O₃ (CAS: 30414-53-0).
- Key Differences: The ketone group at the third carbon replaces the double bond, altering reactivity. The keto group enables nucleophilic additions (e.g., Grignard reactions), whereas the trans-3-pentenoate undergoes electrophilic additions .
- Applications: Used in synthesizing β-keto esters, contrasting with the methyl trans-3-pentenoate’s role in cyclopropane synthesis .
Hexyl 2-Methyl-3-Pentenoate
- Molecular Formula : C₁₂H₂₂O₂ (CAS: N/A).
- Key Differences: The elongated hexyl chain increases lipophilicity and reduces volatility. Such esters are more suited for fragrance applications, unlike the this compound, which is optimized for synthetic versatility .
Physical and Chemical Properties Comparison
Discrepancies and Notes
- CAS Conflicts: Methyl 3-pentenoate is sometimes mislabeled (e.g., CAS 818-58-6 in vs. 20515-19-9 in ). This highlights the need for precise identification to avoid confusion with isomers.
- Data Gaps: Limited quantitative data (e.g., exact boiling points) are available in the literature, necessitating further experimental validation.
Biological Activity
Methyl trans-3-pentenoate, also known as methyl (E)-3-pentenoate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₂ |
Molecular Weight | 114.142 g/mol |
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 120.8 ± 9.0 °C |
Flash Point | 45.9 ± 17.1 °C |
LogP | 1.53 |
CAS Number | 20515-19-9 |
These properties indicate that this compound is a volatile compound with potential applications in organic synthesis and biological research .
Biological Activity
This compound exhibits various biological activities that make it a valuable compound for research and potential therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against several pathogens. It has been evaluated for its efficacy against various bacteria and viruses, including:
- Bacterial Infections: Effective against Gram-positive and Gram-negative bacteria.
- Viral Infections: Shows promise in inhibiting viruses such as HIV and influenza .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation: Influences cell cycle progression and apoptosis in cancer cells.
- Inflammation Modulation: Exhibits anti-inflammatory properties by affecting pathways such as NF-κB and JAK/STAT signaling.
- Neuronal Signaling: Impacts neuronal signaling pathways, which may have implications for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment .
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. This effect was linked to the inhibition of the NF-κB pathway, indicating its potential use in treating inflammatory diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies: Demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
- In Silico Bioprospection: Computational studies have identified possible bioactive targets within metabolic pathways, supporting further exploration into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing Methyl trans-3-pentenoate with high stereochemical purity?
Answer:
- Esterification methods : Acid-catalyzed esterification of trans-3-pentenoic acid with methanol under reflux, using sulfuric acid or p-toluenesulfonic acid as catalysts. Monitor reaction progress via gas chromatography (GC) to optimize yield and purity.
- Catalytic considerations : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance regioselectivity in double-bond retention during synthesis .
- Purification : Fractional distillation or preparative GC to isolate the trans-isomer, confirmed via NMR (e.g., coupling constants in NMR for trans-configuration).
Q. What key thermodynamic parameters (e.g., enthalpy of formation, vapor pressure) are critical for modeling this compound in reaction systems?
Answer:
- Group contribution methods : Use Benson’s or Joback’s group contribution models to estimate (enthalpy of formation) and (entropy) based on molecular structure. Compare with experimental data from calorimetry or vapor-pressure measurements .
- Data sources : Refer to tabulated values for analogous esters (e.g., ethyl trans-3-pentenoate) to approximate properties if direct measurements are unavailable.
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in cyclopropanation or Diels-Alder reactions?
Answer:
- Cyclopropanation : The trans-configuration may favor bicyclic transition states in reactions with carbenes, as observed in menthyl ester analogs. Use kinetic studies (e.g., reaction half-life measurements) and computational modeling (DFT) to compare trans vs. cis isomer reactivity .
- Steric effects : Spatial orientation of the ester group alters accessibility of the double bond for electrophilic attack. Quantify steric hindrance using molecular mechanics simulations.
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?
Answer:
- Error analysis : Identify systematic errors in computational methods (e.g., overestimation of bond dissociation energies in DFT) or experimental limitations (e.g., impurities in calorimetry).
- Validation : Cross-reference with high-level ab initio calculations (e.g., CCSD(T)) and replicate experimental measurements under controlled conditions (e.g., inert atmosphere for vapor-pressure studies) .
Q. What meta-analytical approaches are suitable for comparing this compound’s reactivity across heterogeneous catalytic systems?
Answer:
- Systematic review : Aggregate data from studies using fixed-effect or random-effects models to account for variability in catalyst loading, temperature, and solvent polarity.
- Statistical tools : Apply meta-regression to isolate variables affecting yield or selectivity, ensuring homogeneity in reaction conditions (e.g., solvent dielectric constant) .
Q. How can researchers ensure methodological rigor when quantifying this compound’s stability under oxidative or thermal stress?
Answer:
- Accelerated aging studies : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to model degradation kinetics.
- Control experiments : Include inert atmosphere controls and replicate trials to distinguish thermal decomposition from oxidative pathways. Report uncertainties in degradation rates using error propagation methods .
Q. Methodological Best Practices
Properties
IUPAC Name |
methyl (E)-pent-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJALUUCEMMPKAC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031314 | |
Record name | (E)-Pent-3-enoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-58-6, 20515-19-9 | |
Record name | Methyl pent-3-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Pent-3-enoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020515199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Pent-3-enoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pent-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl trans-3-pentenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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